Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate

Catalog No.
S3279706
CAS No.
2567502-88-7
M.F
C12H20N2O2
M. Wt
224.304
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-...

CAS Number

2567502-88-7

Product Name

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate

IUPAC Name

tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate

Molecular Formula

C12H20N2O2

Molecular Weight

224.304

InChI

InChI=1S/C12H20N2O2/c1-7-12(13(5)6)8-14(9-12)10(15)16-11(2,3)4/h1H,8-9H2,2-6H3

InChI Key

WUTCTEMFGKZASM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)N(C)C

Solubility

not available

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a dimethylamino group, and an ethynylazetidine ring. The compound has the molecular formula C10H15N2O2C_{10}H_{15}N_{2}O_{2} and a molecular weight of approximately 181.23 g/mol. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that can participate in various

Typical of azetidine derivatives, including:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alkyne Reactions: The ethynyl group can participate in cycloaddition reactions or serve as a precursor for further modifications through Sonogashira coupling or other alkyne-related transformations.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond in tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate can be hydrolyzed to yield the corresponding carboxylic acid.

While specific biological activity data for tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate is limited, compounds with similar structures often exhibit diverse pharmacological properties. Azetidine derivatives have been explored for their potential as:

  • Antimicrobial Agents: Some azetidine derivatives show activity against various bacterial strains.
  • Anticancer Properties: Certain modifications of azetidine rings have demonstrated cytotoxic effects against cancer cell lines.
  • CNS Activity: The presence of dimethylamino groups may impart psychoactive properties, making such compounds candidates for neurological studies.

The synthesis of tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate typically involves multi-step organic synthesis techniques. A common method includes:

  • Formation of the Azetidine Ring: Starting materials such as 2-methylpropanal can be reacted with appropriate amines and alkynes under controlled conditions to form the azetidine structure.
  • Esterification: The resulting azetidine can then be esterified using tert-butyl chloroformate to introduce the tert-butyl ester functionality.
  • Dimethylamino Group Introduction: Dimethylamine can be added to the reaction mixture to form the final product through nucleophilic substitution.

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a scaffold for developing new drugs targeting various diseases.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic compounds.
  • Material Science: Potential use in developing new materials or coatings due to its unique chemical properties.

Interaction studies involving tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate may focus on:

  • Receptor Binding: Investigating how this compound interacts with specific biological receptors, particularly in the central nervous system.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems and identifying any active metabolites.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other pharmacologically active compounds.

Several compounds share structural similarities with tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-8Contains an aminomethyl group instead of dimethylamino; potential for different biological activities.
Tert-butyl 3-methyleneazetidine-1-carboxylate55269097Features a methylene group; may exhibit different reactivity patterns.
Tert-butyl 3-ethynylazetidine-1-carboxylic acid287193-01-5Lacks the dimethylamino group; provides insights into the role of this substituent in biological activity.

Uniqueness

The uniqueness of tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate lies in its combination of structural features that include both an ethynyl group and a dimethylamino substituent, making it a versatile candidate for further research in medicinal chemistry and organic synthesis. The presence of these functional groups allows for diverse reactivity and potential interactions that may not be present in other similar compounds.

XLogP3

0.9

Dates

Last modified: 08-19-2023

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